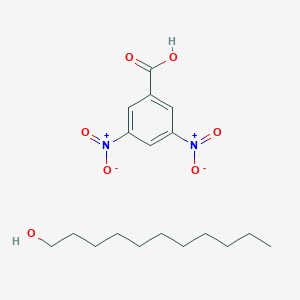

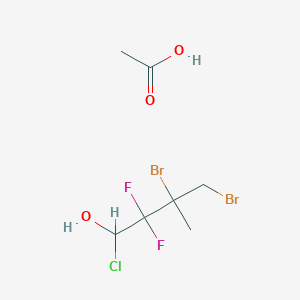

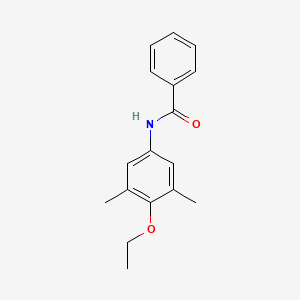

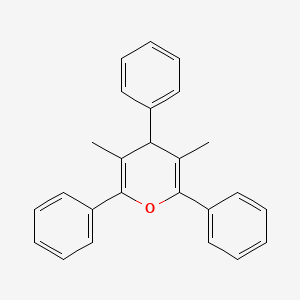

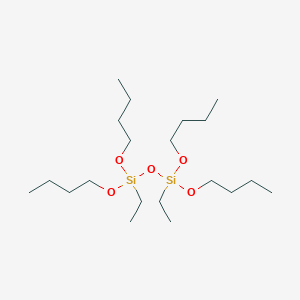

3,5-Dinitrobenzoic acid;undecan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dinitrobenzoic acid: is an organic compound with the molecular formula C7H4N2O6. It is a yellow or colorless crystalline solid that is used in various chemical applications, including as a corrosion inhibitor and in photography . Undecan-1-ol It is a colorless liquid with a floral odor and is used in the manufacture of fragrances and flavors .

Méthodes De Préparation

3,5-Dinitrobenzoic acid: can be synthesized through the nitration of benzoic acid using nitric acid in the presence of concentrated sulfuric acid . Another method involves the nitration of meta-nitrobenzoic acid, which yields approximately 98% . Industrial production methods often involve the oxidation of 3,5-dinitrotoluene or 1,5-dinitronaphthalene .

Undecan-1-ol: is typically produced by the hydrogenation of undecanal, which is derived from the hydroformylation of decene . Industrial methods may also involve the reduction of undecanoic acid .

Analyse Des Réactions Chimiques

3,5-Dinitrobenzoic acid: undergoes various chemical reactions, including:

Nitration: Further nitration can lead to the formation of trinitrobenzoic acid.

Reduction: Reduction of the nitro groups can produce 3,5-diaminobenzoic acid.

Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like hydrogen gas or metal hydrides . Major products formed include trinitrobenzoic acid and 3,5-diaminobenzoic acid .

Undecan-1-ol: can undergo:

Oxidation: Oxidation of undecan-1-ol produces undecanoic acid.

Esterification: Reaction with carboxylic acids forms esters used in fragrances.

Dehydration: Dehydration can produce undecene.

Applications De Recherche Scientifique

3,5-Dinitrobenzoic acid: is used in:

Chemistry: As a reagent for identifying alcohol components in esters.

Biology: In the fluorometric analysis of creatinine.

Medicine: As a starting material for synthesizing x-ray contrast agents.

Industry: As a corrosion inhibitor and in the manufacture of dyes.

Undecan-1-ol: is used in:

Chemistry: As a solvent and intermediate in organic synthesis.

Biology: In the study of fatty alcohol metabolism.

Medicine: As an ingredient in topical formulations.

Industry: In the production of fragrances, flavors, and surfactants.

Mécanisme D'action

3,5-Dinitrobenzoic acid: exerts its effects primarily through its nitro groups, which can participate in redox reactions and form hydrogen bonds . These interactions can inhibit corrosion and facilitate the identification of alcohols .

Undecan-1-ol: acts as a surfactant and emulsifier due to its amphiphilic nature, with a hydrophobic alkyl chain and a hydrophilic hydroxyl group . It can interact with lipid membranes and proteins, affecting their structure and function .

Comparaison Avec Des Composés Similaires

3,5-Dinitrobenzoic acid: is similar to other nitrobenzoic acids, such as 4-nitrobenzoic acid and 3-nitrobenzoic acid . it is more acidic due to the mesomeric effect of the two nitro groups . It is preferred in applications where higher melting points are required .

Undecan-1-ol: is similar to other fatty alcohols, such as decanol and dodecanol . Its longer alkyl chain provides unique properties, such as higher boiling points and different solubility characteristics .

Propriétés

Numéro CAS |

95524-18-8 |

|---|---|

Formule moléculaire |

C18H28N2O7 |

Poids moléculaire |

384.4 g/mol |

Nom IUPAC |

3,5-dinitrobenzoic acid;undecan-1-ol |

InChI |

InChI=1S/C11H24O.C7H4N2O6/c1-2-3-4-5-6-7-8-9-10-11-12;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h12H,2-11H2,1H3;1-3H,(H,10,11) |

Clé InChI |

OQKUMZAVSIFMAR-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCO.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)

![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)

![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)

![Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane](/img/structure/B14348203.png)

![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)

![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)

![1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B14348243.png)